molecular formula C14H12O3S B12856879 Methyl 3-(5-acetyl-2-thienyl)benzoate

Methyl 3-(5-acetyl-2-thienyl)benzoate

Cat. No.: B12856879
M. Wt: 260.31 g/mol
InChI Key: KRBBHUCWUSHQFH-UHFFFAOYSA-N
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Description

Methyl 3-(5-acetyl-2-thienyl)benzoate is an organic compound that belongs to the class of benzoates and thiophenes. This compound is characterized by the presence of a benzoate ester linked to a thiophene ring, which is further substituted with an acetyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-acetyl-2-thienyl)benzoate typically involves the esterification of 3-(5-acetyl-2-thienyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-acetyl-2-thienyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 3-(5-carboxy-2-thienyl)benzoic acid.

    Reduction: Methyl 3-(5-hydroxy-2-thienyl)benzoate.

    Substitution: 3-(5-bromo-2-thienyl)benzoate.

Scientific Research Applications

Methyl 3-(5-acetyl-2-thienyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-acetyl-2-thienyl)benzoate involves its interaction with specific molecular targets in biological systems. The acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-bromo-2-thienyl)benzoate: Similar structure but with a bromine substituent instead of an acetyl group.

    Methyl 3-(5-hydroxy-2-thienyl)benzoate: Similar structure but with a hydroxyl group instead of an acetyl group.

    Methyl 3-(5-carboxy-2-thienyl)benzoate: Similar structure but with a carboxylic acid group instead of an acetyl group.

Uniqueness

Methyl 3-(5-acetyl-2-thienyl)benzoate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group can participate in specific interactions with biological targets, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

methyl 3-(5-acetylthiophen-2-yl)benzoate

InChI

InChI=1S/C14H12O3S/c1-9(15)12-6-7-13(18-12)10-4-3-5-11(8-10)14(16)17-2/h3-8H,1-2H3

InChI Key

KRBBHUCWUSHQFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

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